tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound that belongs to the class of diazabicyclo compounds It is characterized by a bicyclic structure with a tert-butyl ester group and a dimethoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often includes the use of palladium-catalyzed hydrogenation and other catalytic reactions to achieve the desired stereochemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include palladium on carbon for hydrogenation, various oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets within biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3-(2,7-dichloro-8-methylpyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness: What sets tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate apart from similar compounds is its specific substitution pattern and the presence of the dimethoxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H28N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-14-8-17(23)16(22)12-21(11-14)10-13-6-7-15(25-4)9-18(13)26-5/h6-7,9,14,16H,8,10-12H2,1-5H3 |
InChI Key |
BIPJQSZWOYKOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)C1CN(C2)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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